1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine
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Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenethyl group, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine typically involves multiple steps. One common method starts with the preparation of the boronic ester intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine exerts its effects involves the formation of carbon-carbon bonds through cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the electrophile, resulting in the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Uniqueness
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a boronic ester group. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and various scientific applications .
Properties
Molecular Formula |
C18H28BNO2 |
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Molecular Weight |
301.2 g/mol |
IUPAC Name |
1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]pyrrolidine |
InChI |
InChI=1S/C18H28BNO2/c1-17(2)18(3,4)22-19(21-17)16-9-7-15(8-10-16)11-14-20-12-5-6-13-20/h7-10H,5-6,11-14H2,1-4H3 |
InChI Key |
GERNXZYSQGDUHJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN3CCCC3 |
Origin of Product |
United States |
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